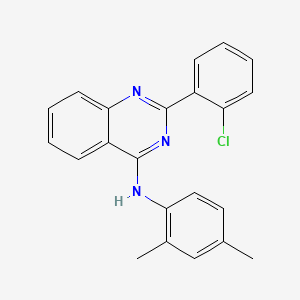![molecular formula C16H19ClN4O4 B11644568 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11644568.png)
2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps:
Formation of the Tricyclic Core: The initial step involves the construction of the tricyclic core through a series of cyclization reactions. This can be achieved using a combination of cycloaddition and ring-closing reactions under controlled conditions.
Introduction of Substituents: The chlorophenyl and nitro groups are introduced through electrophilic aromatic substitution reactions. These reactions require specific reagents such as chlorinating agents (e.g., thionyl chloride) and nitrating agents (e.g., nitric acid and sulfuric acid).
Final Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amines, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic effects. The presence of nitro and chlorophenyl groups suggests possible applications in drug design and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, particularly those requiring specific structural features.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Nitrotricyclo[3.3.1.1~3,7~]decane: Similar tricyclic structure but with different substituents.
2-Bromotricyclo[3.3.1.1~3,7~]decane: Bromine substituent instead of chlorine.
2-Ethyltricyclo[3.3.1.1~3,7~]decane: Ethyl group instead of chlorophenyl.
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane lies in its specific combination of substituents and the tricyclic core, which imparts distinct chemical and biological properties not found in other similar compounds.
This detailed overview provides a comprehensive understanding of 2-(2-Chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3311~3,7~]decane, covering its synthesis, reactions, applications, and unique characteristics
特性
分子式 |
C16H19ClN4O4 |
|---|---|
分子量 |
366.80 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H19ClN4O4/c1-14(2)15(20(22)23)7-18-9-16(14,21(24)25)10-19(8-15)13(18)11-5-3-4-6-12(11)17/h3-6,13H,7-10H2,1-2H3 |
InChIキー |
AYKKHIDHZMNXEN-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CN3CC1(CN(C2)C3C4=CC=CC=C4Cl)[N+](=O)[O-])[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-2-butyl-6-{[5-(3,5-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644486.png)
![(2E)-3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B11644492.png)

![(6Z)-6-(1,3-benzodioxol-5-ylmethylidene)-2-heptyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11644506.png)
![(5Z)-3-(4-chlorobenzyl)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11644513.png)
![5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644515.png)
![3-(4-chlorophenyl)-11-(4-fluorophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644529.png)
![(4Z)-5-imino-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazol-4-one [4-(morpholin-4-ylsulfonyl)phenyl]hydrazone](/img/structure/B11644535.png)
methanone](/img/structure/B11644540.png)
![Methyl 2-[5-(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)furan-2-yl]benzoate](/img/structure/B11644543.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B11644549.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11644550.png)

![butyl {[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644570.png)
